molecular formula C14H22Br2N2O2 B1627112 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene CAS No. 233753-19-0

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene

Cat. No.: B1627112
CAS No.: 233753-19-0
M. Wt: 410.14 g/mol
InChI Key: ROMKKPMBKLIRCX-UHFFFAOYSA-N
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Description

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is a chemical compound with the molecular formula C14H22Br2N2O2 It is characterized by the presence of two bromine atoms and two diethylamino-ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene typically involves the reaction of 2,5-dibromohydroquinone with diethylaminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hydroquinone are replaced by diethylaminoethoxy groups. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene involves its interaction with molecular targets through its diethylamino-ethoxy groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules. The compound’s bromine atoms can also undergo substitution reactions, leading to the formation of new derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene is unique due to its specific arrangement of diethylamino-ethoxy groups and bromine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

233753-19-0

Molecular Formula

C14H22Br2N2O2

Molecular Weight

410.14 g/mol

IUPAC Name

2-[2,5-dibromo-4-[2-(dimethylamino)ethoxy]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C14H22Br2N2O2/c1-17(2)5-7-19-13-9-12(16)14(10-11(13)15)20-8-6-18(3)4/h9-10H,5-8H2,1-4H3

InChI Key

ROMKKPMBKLIRCX-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1Br)OCCN(C)C)Br

Origin of Product

United States

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